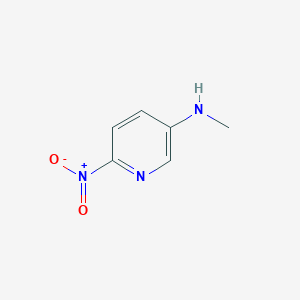

N-Methyl-6-nitropyridin-3-amine

Description

BenchChem offers high-quality N-Methyl-6-nitropyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-6-nitropyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-6-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-2-3-6(8-4-5)9(10)11/h2-4,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXPEXYGRNHRSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189348-22-9 | |

| Record name | N-methyl-6-nitropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: An In-depth Analysis of the Physical Properties of N-Methyl-6-nitropyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-6-nitropyridin-3-amine, a substituted nitropyridine derivative, represents a class of compounds of significant interest in medicinal chemistry and materials science. The strategic placement of a methylamino group and a nitro group on the pyridine ring creates a unique electronic and steric environment, suggesting its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of the physical properties of this compound is a critical prerequisite for its effective utilization in any research and development endeavor. These properties govern its behavior in various chemical and biological systems, influencing everything from reaction kinetics and purification strategies to solubility and bioavailability.

This technical guide provides a comprehensive overview of the known physical characteristics of N-Methyl-6-nitropyridin-3-amine. It is important to note that while this compound is available commercially, detailed experimental characterization in peer-reviewed literature is limited. Therefore, this guide combines available supplier data with established scientific principles and generalized experimental protocols to offer a robust framework for researchers working with this molecule.

Core Physical and Chemical Properties

The fundamental physical properties of a compound provide the initial dataset for its application. For N-Methyl-6-nitropyridin-3-amine, the available information is summarized in the table below. The molecular weight is calculated from its molecular formula, and the physical form is based on supplier specifications.

| Property | Value | Source |

| CAS Number | 189348-22-9 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | Calculated |

| Physical Form | Powder | [1] |

| Purity | 95% | [1][2] |

Relationship between Molecular Structure and Physical Properties

The physical properties of N-Methyl-6-nitropyridin-3-amine are a direct consequence of its molecular structure. The interplay of the aromatic pyridine ring, the electron-donating methylamino group, and the electron-withdrawing nitro group dictates its intermolecular forces and, consequently, its macroscopic behavior.

Caption: Relationship between the molecular structure of N-Methyl-6-nitropyridin-3-amine and its key physical properties.

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. For a crystalline solid such as N-Methyl-6-nitropyridin-3-amine, a sharp melting point range is indicative of high purity, whereas a broad range suggests the presence of impurities.

Causality Behind Experimental Choices

The choice of a capillary-based melting point apparatus is standard for crystalline organic compounds due to its small sample requirement, accuracy, and the ability to control the heating rate. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate determination.

Self-Validating System

The protocol includes the use of a certified reference standard with a known melting point. This allows for the calibration of the apparatus and provides confidence in the accuracy of the measured melting point of the test compound. The repeated measurement of the sample ensures the reproducibility of the result.

Step-by-Step Methodology

-

Sample Preparation: A small amount of the N-Methyl-6-nitropyridin-3-amine powder is finely crushed on a watch glass using a spatula.

-

Capillary Loading: A capillary tube, sealed at one end, is tapped into the crushed sample to pack a small amount (2-3 mm in height) of the powder into the bottom of the tube.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Rapid Heating: The temperature is rapidly increased to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination can be performed).

-

Controlled Heating: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Final Reading: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

Verification: The process is repeated with a fresh capillary tube to ensure reproducibility. A measurement of a certified reference standard should also be performed to verify the accuracy of the apparatus.

Caption: A generalized workflow for the experimental determination of the melting point of a solid compound.

Solubility Profile (Predicted)

Spectral Data Considerations

The characterization of N-Methyl-6-nitropyridin-3-amine would be incomplete without spectral analysis. While specific spectra are not provided here, the expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy can be predicted:

-

¹H NMR: Signals corresponding to the methyl protons, the amine proton, and the aromatic protons on the pyridine ring would be expected. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the nitro and methylamino groups.

-

¹³C NMR: Resonances for the methyl carbon and the five carbons of the pyridine ring would be present. The positions of the carbon signals would also be dictated by the electron-donating and -withdrawing nature of the substituents.

-

IR Spectroscopy: Characteristic vibrational bands for the N-H stretch of the secondary amine, C-H stretches of the aromatic ring and methyl group, the N-O stretches of the nitro group, and C=C and C=N stretches of the pyridine ring would be observed.

Conclusion

N-Methyl-6-nitropyridin-3-amine is a compound with significant potential in synthetic and medicinal chemistry. This guide has consolidated the available physical property data and provided a framework for its experimental characterization. While there is a clear need for more extensive, publicly available experimental data for this compound, the information and protocols presented here offer a solid foundation for researchers to handle, characterize, and utilize N-Methyl-6-nitropyridin-3-amine in their work. The principles and methodologies outlined are fundamental to ensuring the quality and reproducibility of any scientific investigation involving this and similar molecules.

References

-

Thoreauchem. N-methyl-6-nitropyridin-3-amine-189348-22-9. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methyl-6-nitropyridin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Methyl-6-nitropyridin-3-amine (CAS No: 189348-22-9) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay of a potent electron-donating group and a powerful electron-withdrawing group on a π-deficient pyridine scaffold, imparts distinct physicochemical properties and reactivity. This guide provides a detailed examination of the molecule's structure, intramolecular bonding, resonance effects, and the resulting implications for its chemical behavior and application as a synthetic intermediate.

Core Molecular Architecture

The foundational structure of N-Methyl-6-nitropyridin-3-amine is the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. Unlike its carbocyclic analog, benzene, the pyridine ring is inherently electron-deficient, or π-deficient, due to the greater electronegativity of the nitrogen atom. This fundamental property is profoundly influenced by the two substituents at the C3 and C6 positions.

Key Functional Groups and Their Electronic Influence

-

The N-Methylamino Group (-NHCH₃) at C3: This secondary amine functions as a strong electron-donating group (EDG). Through the mesomeric or resonance effect (+M), the nitrogen atom's lone pair of electrons is delocalized into the pyridine ring, increasing electron density, particularly at the ortho (C2, C4) and para (C6) positions. While the nitrogen is also inductively withdrawing (-I), the resonance effect is overwhelmingly dominant.

-

The Nitro Group (-NO₂) at C6: Conversely, the nitro group is one of the most powerful electron-withdrawing groups (EWGs). It deactivates the ring through both a strong resonance effect (-M) and a potent inductive effect (-I). This group pulls electron density out of the aromatic system, rendering the ring highly susceptible to nucleophilic attack.[1]

Molecular Structure

The arrangement of these functional groups on the pyridine scaffold is depicted below.

Figure 1: Chemical structure of N-Methyl-6-nitropyridin-3-amine.

Intramolecular Bonding and Electronic Dynamics

The most defining characteristic of N-Methyl-6-nitropyridin-3-amine is the para-relationship between the powerful EDG (-NHCH₃) and the EWG (-NO₂). This arrangement creates a classic "push-pull" system, which facilitates a strong intramolecular charge transfer from the amine to the nitro group through the π-system of the pyridine ring.

Resonance and Charge Delocalization

This push-pull mechanism is best illustrated through the molecule's resonance contributors. While several structures can be drawn, the most significant contributor after the ground state is a charge-separated, quinoid-like form. This structure highlights the extensive delocalization and explains many of the molecule's properties.

Figure 2: Key resonance structures illustrating the push-pull system.

Causality and Consequences:

-

Bond Order Modulation: The quinoid resonance form indicates partial double-bond character in the C3-N(amine) and C6-N(nitro) bonds, as well as the C4-C5 bond. Conversely, the C3-C4 and C5-C6 bonds acquire more single-bond character.

-

Enhanced Dipole Moment: The significant charge separation results in a large ground-state dipole moment, influencing solubility and intermolecular interactions.

-

Molecular Planarity: To maximize the π-orbital overlap required for this delocalization, the molecule adopts a largely planar conformation. The amino and nitro groups lie in or very close to the plane of the pyridine ring.

Hybridization and Geometry

-

Pyridine Ring: All five carbon atoms and the ring nitrogen are sp² hybridized, forming the planar aromatic core.

-

N-Methylamino Group: The amine nitrogen is also effectively sp² hybridized. This geometry is a prerequisite for its lone pair to participate effectively in resonance with the ring's π-system. The methyl carbon is sp³ hybridized.

-

Nitro Group: The nitrogen and both oxygen atoms are sp² hybridized.

Potential for Intramolecular Hydrogen Bonding

The geometry of the molecule allows for the formation of a weak, non-covalent intramolecular hydrogen bond between the hydrogen atom of the N-methylamino group and one of the oxygen atoms of the adjacent nitro group. This interaction would form a pseudo-six-membered ring, further stabilizing the planar conformation and influencing the proton's acidity and chemical shift in NMR spectroscopy.

Physicochemical Properties and Spectroscopic Signatures

The unique electronic structure of N-Methyl-6-nitropyridin-3-amine directly translates to its physical and spectroscopic properties.

| Property | Value | Source |

| CAS Number | 189348-22-9 | |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Physical Form | Powder | |

| InChI Key | NAXPEXYGRNHRSQ-UHFFFAOYSA-N |

Predicted Spectroscopic Characteristics:

-

¹H NMR: The protons on the aromatic ring would exhibit significant downfield shifts due to the deshielding effects of the ring current and the potent EWG. The proton at C5, situated between the two opposing groups, is expected to be the most deshielded.

-

¹³C NMR: Carbon chemical shifts will reflect the electron density distribution. C6 (attached to -NO₂) and C2/C4 (ortho/para to -NO₂) will be significantly deshielded (downfield shift), while C3 (attached to -NHCH₃) and C5 will be comparatively shielded.

-

IR Spectroscopy: The spectrum would be characterized by strong, sharp peaks corresponding to the N-O asymmetric and symmetric stretches of the nitro group, in addition to N-H stretching from the amine and C=C/C=N stretching from the aromatic ring.

-

UV-Vis Spectroscopy: The extensive π-conjugation and strong intramolecular charge-transfer character are predicted to cause a strong absorption band at a long wavelength (λ_max), likely in the near-UV or visible spectrum, rendering the compound colored (typically yellow or orange).

Reactivity and Synthetic Utility

The electronic landscape of N-Methyl-6-nitropyridin-3-amine dictates its chemical reactivity, making it a valuable and versatile synthetic intermediate.

Logical Framework for Reactivity

Figure 3: Workflow linking molecular structure to predictable chemical reactivity.

-

Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group, combined with the π-deficient pyridine ring, strongly activates the molecule for SNAr. Nucleophiles will preferentially attack positions ortho or para to the nitro group that bear a leaving group. In related systems like 2,6-dichloro-3-nitropyridine, nucleophilic attack is kinetically favored at the C2 position due to the strong inductive pull of the adjacent nitro group.[4]

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine using various standard reducing agents (e.g., H₂/Pd, SnCl₂, Na₂S₂O₄).[5][6] This transformation is a cornerstone of its synthetic utility, providing a pathway to 3,6-diaminopyridine derivatives, which are themselves valuable building blocks.

-

Reactions at the Amine: The secondary amine can undergo typical reactions such as acylation, alkylation, or sulfonylation.[5]

-

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic attack due to the powerful deactivating effect of the nitro group, making such reactions generally unfeasible.

Nitropyridines are established precursors for a wide array of bioactive molecules, including kinase inhibitors and other pharmaceuticals.[1] The dual functionality of N-Methyl-6-nitropyridin-3-amine allows for sequential and orthogonal chemical modifications, making it an attractive starting material in multi-step synthetic campaigns.

Conclusion

N-Methyl-6-nitropyridin-3-amine is a molecule defined by the powerful electronic synergy between its N-methylamino and nitro substituents. This "push-pull" architecture, situated on a π-deficient pyridine ring, establishes a highly polarized and conjugated system. This framework dictates the molecule's planar geometry, bond characteristics, spectroscopic properties, and predictable reactivity. For researchers in drug development and materials science, a thorough understanding of this structure-property relationship is essential for leveraging this compound as a versatile intermediate in the design and synthesis of novel, high-value functional molecules.

References

-

Borysov, O. et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Available at: [Link]

-

American Elements. (n.d.). 6-Nitropyridin-3-amine. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2025). Gepotidacin. Retrieved January 26, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved January 26, 2026, from [Link]

- Google Patents. (2010). Process for preparation of nitropyridine derivatives.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved January 26, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved January 26, 2026, from [Link]

-

Preprints.org. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-2-nitropyridin-3-amine. Retrieved January 26, 2026, from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. 32605-06-4|N-Methyl-2-nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Amine Reactivity [www2.chemistry.msu.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

N-Methyl-6-nitropyridin-3-amine CAS number 189348-22-9

An In-Depth Technical Guide to N-Methyl-6-nitropyridin-3-amine (CAS 189348-22-9): A Key Intermediate in Medicinal Chemistry

Introduction

N-Methyl-6-nitropyridin-3-amine, identified by CAS Number 189348-22-9, is a substituted nitropyridine that serves as a highly versatile intermediate in synthetic organic and medicinal chemistry. The pyridine ring is a well-established "privileged scaffold" in drug design, appearing in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] The presence of both a nucleophilic secondary amine and an electron-withdrawing nitro group on this scaffold imparts a unique reactivity profile. The nitro group not only activates the pyridine ring for certain transformations but can also be readily converted into an amino group, providing a critical vector for molecular elaboration. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, synthesis, reactivity, and applications, grounding its utility in the broader context of modern pharmaceutical development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a research setting.

Table 1: Physicochemical Properties of N-Methyl-6-nitropyridin-3-amine [2]

| Property | Value |

|---|---|

| CAS Number | 189348-22-9 |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight | 153.14 g/mol |

| Physical Form | Powder |

| Purity | Typically ≥95% |

| Storage Temperature | Room Temperature |

| InChI Key | NAXPEXYGRNHRSQ-UHFFFAOYSA-N |

Predicted Spectroscopic Characterization

While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups. These predictions are crucial for reaction monitoring (e.g., via TLC) and for the structural confirmation of synthesized materials.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with their chemical shifts influenced by the electronic effects of the nitro and methylamino substituents. A broad singlet corresponding to the N-H proton of the secondary amine would likely be observed. Critically, a sharp singlet integrating to three protons, typically found in the 2.2-2.6 δ range, serves as a characteristic signature of the N-methyl group.[3]

-

¹³C NMR Spectroscopy : The carbon spectrum will display six unique signals. The carbons of the pyridine ring will appear in the aromatic region, with the carbon bearing the nitro group (C6) being significantly deshielded. Carbons adjacent to the nitrogen atoms of the ring and the amino group will also show characteristic shifts.[3] The N-methyl carbon is expected to appear as a distinct signal in the aliphatic region.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a rapid method for confirming the presence of key functional groups. Expected absorption bands include:

-

A moderate, sharp peak around 3300–3500 cm⁻¹ for the N-H stretch of the secondary amine.

-

Strong, characteristic asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically found near 1550–1500 cm⁻¹ and 1350–1300 cm⁻¹, respectively.

-

Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry : In accordance with the "Nitrogen Rule," a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. N-Methyl-6-nitropyridin-3-amine contains three nitrogen atoms, and its molecular ion peak (M⁺) is therefore expected at m/z = 153.

Synthesis and Purification

The synthesis of N-Methyl-6-nitropyridin-3-amine can be approached from multiple established routes in pyridine chemistry. The choice of pathway often depends on the availability and cost of starting materials.

Retrosynthetic Analysis and Plausible Synthetic Pathways

A logical retrosynthetic analysis points to two primary strategies: direct methylation of a precursor amine or nucleophilic substitution on a halo-pyridine scaffold.

-

Pathway A (N-Methylation): This is often the more direct route, involving the selective methylation of the exocyclic amino group of 6-Nitropyridin-3-amine. The primary challenge is controlling the reaction to prevent over-methylation, which would yield a quaternary ammonium salt. This is typically achieved by using a slight excess of the amine relative to the methylating agent and a non-nucleophilic base.

-

Pathway B (Nucleophilic Aromatic Substitution): This pathway leverages the strong activation provided by the para-nitro group to facilitate the displacement of a halide (e.g., chloro or fluoro) at the C3 position by methylamine. This SNAr reaction is a cornerstone of pyridine chemistry.[1]

Detailed Experimental Protocol (Pathway A)

The following protocol is a representative, field-proven method for the N-methylation of an aromatic amine.

-

Dissolution: Dissolve 6-Nitropyridin-3-amine (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise. Causality: The base deprotonates the amine to form the more nucleophilic amide anion, facilitating the subsequent alkylation. Using a strong, non-nucleophilic base prevents competitive reactions.

-

Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I, 1.05 eq), dropwise to the cooled solution. Causality: A slight excess of the methylating agent ensures the reaction goes to completion, but a large excess is avoided to minimize the risk of N,N-dimethylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to decompose any unreacted NaH.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Strategies

Purifying basic aminopyridines requires specific considerations to achieve high purity.[4]

-

Column Chromatography: This is the most common purification method. A significant challenge is the potential for peak tailing due to the interaction of the basic amine with acidic silanol groups on the silica gel surface.[4]

-

Self-Validating Protocol: To mitigate tailing, the mobile phase (eluent, e.g., a gradient of ethyl acetate in hexanes) should be modified with a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N) or a solution of ammonia in methanol. This additive competitively binds to the acidic sites on the silica, allowing the desired compound to elute symmetrically.

-

-

Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective method for removing impurities and achieving high analytical purity.

-

Acid-Base Extraction: This technique is highly effective for removing neutral or acidic organic impurities.[4] The crude product is dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The basic amine is protonated and moves to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the pure amine is re-extracted into an organic solvent.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-Methyl-6-nitropyridin-3-amine lies in the orthogonal reactivity of its two key functional groups.

Reduction of the Nitro Group

The most powerful transformation of this intermediate is the reduction of the nitro group to a primary amine. This creates a substituted methyl-pyridine-3,6-diamine, a scaffold ripe for further diversification.

-

Common Reagents:

-

Catalytic Hydrogenation: H₂ gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Metal/Acid Reduction: Tin(II) chloride (SnCl₂) in concentrated HCl or iron powder (Fe) in acetic acid or HCl are classic, robust methods for nitro group reduction.[1]

-

The resulting diamine is a valuable precursor for synthesizing fused heterocyclic systems (e.g., imidazopyridines) or for selective functionalization at the newly formed primary amine.

Reactions at the Secondary Amine

The existing N-methylamino group can be readily functionalized through reactions such as:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Coupling Reactions: Participation as the amine component in various named reactions, depending on the other reaction partner.

Applications in Drug Discovery

Nitropyridines are crucial intermediates for a wide range of bioactive molecules, including antitumor, antibacterial, and antifungal agents.[1] N-Methyl-6-nitropyridin-3-amine provides a direct entry point to scaffolds used in the development of kinase inhibitors, where substituted aminopyridines frequently serve as hinge-binding motifs.

By sequentially modifying the two nitrogen centers after the initial nitro reduction, researchers can rapidly generate libraries of diverse compounds for screening in drug discovery programs. The methyl group at the N3 position can provide steric bulk or favorable hydrophobic interactions within a target's binding pocket, making this a strategically important building block compared to its unsubstituted parent amine.

Safety and Handling

Proper handling of N-Methyl-6-nitropyridin-3-amine is essential in a laboratory setting. The compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE).

Table 2: GHS Safety Information [2]

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Always handle in a well-ventilated fume hood.

-

Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

Conclusion

N-Methyl-6-nitropyridin-3-amine is more than a simple chemical; it is an enabling tool for medicinal chemists and researchers. Its value is derived from the strategic placement of two key functional groups on a privileged pyridine scaffold. The ability to perform a facile nitro-to-amine conversion unlocks a powerful synthetic pathway for creating complex, diverse, and biologically relevant molecules. A thorough understanding of its synthesis, purification, and reactivity, as detailed in this guide, allows scientists to fully leverage its potential in the rational design of next-generation therapeutics.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

6-Nitropyridin-3-amine | CAS 14916-65-5. AMERICAN ELEMENTS. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

-

Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange. [Link]

-

24.10 Spectroscopy of Amines. Organic Chemistry | OpenStax. [Link]

Sources

Spectroscopic Characterization of N-Methyl-6-nitropyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-6-nitropyridin-3-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel compound, thorough structural elucidation is paramount to confirming its identity and purity, which underpins the reliability of subsequent biological or material-based studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this characterization process.

This technical guide provides a detailed overview of the expected spectroscopic data for N-Methyl-6-nitropyridin-3-amine. In the absence of extensive published experimental data for this specific molecule, this guide will present predicted spectroscopic characteristics based on the analysis of its constituent functional groups and comparison with structurally analogous compounds. The aim is to offer a robust predictive framework to aid researchers in the identification and characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectroscopic data, the following atom numbering scheme will be used for N-Methyl-6-nitropyridin-3-amine:

Caption: Molecular structure and atom numbering for N-Methyl-6-nitropyridin-3-amine.

I. Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of N-Methyl-6-nitropyridin-3-amine in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the N-methyl protons, and the amine proton.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.2 - 8.4 | d | 1H | H2 | The strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen deshields this proton significantly. |

| ~7.2 - 7.4 | dd | 1H | H4 | This proton is influenced by the amino group at C3 and the nitro group at C6. |

| ~6.7 - 6.9 | d | 1H | H5 | The electron-donating amino group at the meta position provides some shielding. |

| ~4.5 - 5.5 | br s | 1H | NH | The broadness is due to quadrupolar relaxation and potential hydrogen exchange. Its chemical shift can vary with concentration and solvent. |

| ~3.0 - 3.2 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected in this region, similar to N-methylaniline derivatives. |

Causality Behind Predictions:

-

Aromatic Protons: The chemical shifts of the pyridine ring protons are primarily influenced by the electronic effects of the substituents. The nitro group at the C6 position is a powerful electron-withdrawing group, causing significant deshielding (downfield shift) of the ortho proton (H2) and the para proton (H4). Conversely, the N-methylamino group at the C3 position is an electron-donating group, which tends to shield (upfield shift) the ortho (H2, H4) and para (H5) protons. The interplay of these effects results in the predicted chemical shifts.

-

N-Methyl Protons: The singlet multiplicity of the N-methyl protons is due to the absence of adjacent protons. The chemical shift is characteristic of methyl groups attached to a nitrogen atom in an aromatic system.[1]

-

Amine Proton: The amine proton signal is often broad and its chemical shift is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

II. Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of N-Methyl-6-nitropyridin-3-amine would show six distinct signals, one for each carbon atom in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~155 - 160 | C6 | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| ~145 - 150 | C2 | The proximity to the ring nitrogen and the influence of the amino group at C3 dictate this downfield shift. |

| ~140 - 145 | C3 | The carbon bearing the N-methylamino group is expected in this region. |

| ~125 - 130 | C4 | This carbon is influenced by both the amino and nitro groups. |

| ~110 - 115 | C5 | The shielding effect of the amino group at the para position results in an upfield shift. |

| ~30 - 35 | N-CH₃ | This chemical shift is typical for an N-methyl carbon in an aromatic amine.[2] |

Causality Behind Predictions:

-

Pyridine Ring Carbons: The chemical shifts of the carbon atoms in the pyridine ring are governed by the electronegativity of the nitrogen atom and the electronic effects of the substituents. The carbon atom directly bonded to the nitro group (C6) is expected to be the most deshielded. The carbon atoms ortho and para to the electron-donating N-methylamino group (C2, C5, and C4) will experience some degree of shielding compared to an unsubstituted pyridine. The typical chemical shifts for pyridine carbons are C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[3]

-

N-Methyl Carbon: The chemical shift of the N-methyl carbon is in the expected range for aliphatic carbons attached to a nitrogen atom.

III. Predicted FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~3350 - 3450 | N-H Stretch | Secondary Amine (N-H) | This single, sharp to medium peak is characteristic of a secondary amine. For N-methylaniline, this peak appears around 3411 cm⁻¹.[4] |

| ~3000 - 3100 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |

| ~2800 - 3000 | C-H Stretch | Aliphatic C-H | Stretching vibrations of the N-methyl group. |

| ~1580 - 1620 | C=C & C=N Stretch | Pyridine Ring | Aromatic ring stretching vibrations. |

| ~1500 - 1550 & ~1330 - 1370 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) | These two strong absorptions are highly characteristic of the nitro group. |

| ~1250 - 1350 | C-N Stretch | Aryl-N | Stretching vibration of the bond between the pyridine ring and the amino nitrogen. |

Causality Behind Predictions:

-

N-H and C-H Stretching: The positions of these bands are well-established for secondary amines and aromatic/aliphatic C-H bonds.

-

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the N-O bonds in a nitro group give rise to two strong and easily identifiable peaks in the FT-IR spectrum.[5]

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring result in a series of absorptions in the fingerprint region.[6]

IV. Predicted Mass Spectrometry

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation | Justification |

| 153 | [M]⁺ | Molecular ion peak. The molecular formula C₆H₇N₃O₂ gives a molecular weight of 153.14 g/mol . According to the Nitrogen Rule, an odd molecular weight corresponds to an odd number of nitrogen atoms (in this case, three).[7][8] |

| 136 | [M - OH]⁺ | Loss of a hydroxyl radical, a common fragmentation for aromatic nitro compounds. |

| 123 | [M - NO]⁺ | Loss of nitric oxide. |

| 107 | [M - NO₂]⁺ | Loss of the nitro group. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak is expected to be observed, and its odd mass is a key indicator of the presence of an odd number of nitrogen atoms.

-

Fragmentation Pattern: The fragmentation of N-Methyl-6-nitropyridin-3-amine is expected to be dominated by the loss of the nitro group and its fragments (NO, OH).[9][10] Cleavage of the N-methyl group is also a possible fragmentation pathway.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed above.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of N-Methyl-6-nitropyridin-3-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them to the predicted values.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Experimental Workflow

Caption: General workflow for the spectroscopic characterization of N-Methyl-6-nitropyridin-3-amine.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for N-Methyl-6-nitropyridin-3-amine, grounded in the established principles of NMR, FT-IR, and Mass Spectrometry, and supported by data from analogous chemical structures. The detailed analysis of expected chemical shifts, vibrational frequencies, and fragmentation patterns, along with standardized experimental protocols, serves as a valuable resource for researchers in confirming the synthesis and purity of this compound. Adherence to these analytical methodologies will ensure the scientific integrity of studies involving N-Methyl-6-nitropyridin-3-amine.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available from: [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. Available from: [Link]

-

ResearchGate. FTIR spectrum of N-Methylaniline capped PbS nanoparticles. Available from: [Link]

-

PubMed. Formation of the N-methylpyridinium derivative to improve the detection of buprenorphine by liquid chromatography-mass spectrometry. Available from: [Link]

-

ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Available from: [Link]

-

N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 1H proton nmr spectrum of methylamine. Available from: [Link]

-

ResearchGate. The calculated heat of formation values of the nitropyridine derivatives. Available from: [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available from: [Link]

-

Chemistry Steps. The Nitrogen Rule in Mass Spectrometry. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of methylamine. Available from: [Link]

-

Yufeng. N-Methylaniline Chemical Properties,Uses,Production. Available from: [Link]

-

ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]

-

FooDB. Showing Compound N-Methylaniline (FDB003963). Available from: [Link]

-

ABJAR. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Available from: [Link]

-

PubChem. 2-Amino-6-methyl-3-nitropyridine. Available from: [Link]

-

YouTube. Mass Spectroscopy and Even/Odd Nitrogen Rule. Available from: [Link]

-

PubMed. Mass spectrometry analysis of nitrotyrosine-containing proteins. Available from: [Link]

-

Springer. 1H NMR Characterization of Two New Pyridoxine Derivatives. Available from: [Link]

-

YouTube. Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. Available from: [Link]

-

NIST WebBook. 3-Aminopyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra. Available from: [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. Available from: [Link]

-

SpectraBase. 4-Dimethylamino-1-methyl-pyridinium cation - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Wikipedia. N-Methylaniline. Available from: [Link]

-

ResearchGate. FTIR spectra of pyridine absorbed on three samples with different. Available from: [Link]

-

NIST WebBook. Pyridine, 2-methyl-. Available from: [Link]

-

Testbook. The correct match of 13C NMR chemical shift values. Available from: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Available from: [Link]

-

NIST WebBook. 3-Aminopyridine. Available from: [Link]

Sources

- 1. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 2. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. testbook.com [testbook.com]

- 4. researchgate.net [researchgate.net]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-Methyl-6-nitropyridin-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-6-nitropyridin-3-amine is a key heterocyclic building block in medicinal chemistry and drug development. Its unique electronic properties, stemming from the interplay between the electron-donating methylamino group and the electron-withdrawing nitro group on the pyridine scaffold, make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the molecular properties, a detailed synthetic protocol, and a discussion of the reactivity and applications of N-Methyl-6-nitropyridin-3-amine, grounded in established chemical principles and supported by authoritative references.

Core Molecular Properties

N-Methyl-6-nitropyridin-3-amine is a substituted pyridine derivative with the chemical formula C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 189348-22-9 | [1] |

| Appearance | Expected to be a yellow to brown solid | General observation for related nitroaromatic compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structural analogues |

Synthesis and Mechanistic Considerations

The synthesis of N-Methyl-6-nitropyridin-3-amine can be approached through several strategic routes, primarily leveraging the reactivity of the parent compound, 6-nitropyridin-3-amine. The following protocol describes a robust and scalable method for its preparation.

Proposed Synthetic Protocol: N-methylation of 6-nitropyridin-3-amine

This synthesis involves the direct methylation of the primary amino group of 6-nitropyridin-3-amine. The choice of a methylating agent and base is crucial to ensure selective mono-methylation and minimize side reactions.

Diagram of the Synthetic Workflow

Caption: Proposed workflow for the synthesis of N-Methyl-6-nitropyridin-3-amine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 6-nitropyridin-3-amine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 1.5 eq). The suspension is stirred at room temperature.

-

Addition of Methylating Agent: Methyl iodide (CH₃I, 1.1 eq) is added dropwise to the stirring suspension. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Reaction Work-up: Upon completion, the reaction mixture is poured into cold water to precipitate the product and quench any unreacted methyl iodide.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-Methyl-6-nitropyridin-3-amine.

Causality Behind Experimental Choices:

-

Choice of Solvent: DMF is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction.

-

Choice of Base: A mild base like K₂CO₃ is used to deprotonate the primary amine, making it a more potent nucleophile, while minimizing the risk of deprotonating other positions on the ring or promoting side reactions.

-

Control of Stoichiometry: Using a slight excess of methyl iodide ensures complete consumption of the starting amine, while a larger excess is avoided to reduce the likelihood of di-methylation.

Chemical Reactivity and Synthetic Utility

The reactivity of N-Methyl-6-nitropyridin-3-amine is dictated by the electronic nature of its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group.[3]

Diagram of the Chemical Structure and Reactivity

Caption: Key structural features and reactive sites of N-Methyl-6-nitropyridin-3-amine.

Reduction of the Nitro Group

A key transformation of N-Methyl-6-nitropyridin-3-amine is the reduction of the nitro group to a primary amine. This is a crucial step in the synthesis of various bioactive compounds, as it introduces a new point of functionalization.[3] Common reducing agents for this transformation include:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

-

Metal-Acid Systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.

The resulting diamine is a versatile intermediate for constructing more complex heterocyclic systems.

Nucleophilic Aromatic Substitution (SNAr)

While the methylamino group is an activating group, the strong deactivating effect of the nitro group makes the pyridine ring susceptible to SNAr reactions, especially if a good leaving group is present at the 2- or 4-positions.

Applications in Drug Discovery and Development

Nitropyridine derivatives are valuable precursors for a wide array of bioactive molecules, including antitumor, antibacterial, and antifungal agents.[3] N-Methyl-6-nitropyridin-3-amine serves as a key intermediate in the synthesis of compounds targeting various biological pathways.

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors. For instance, derivatives of aminopyridines have been explored as potent Janus kinase 2 (JAK2) inhibitors.[3]

-

Antimicrobial Agents: The pyridine ring is a core component of many antimicrobial drugs. The functional groups on N-Methyl-6-nitropyridin-3-amine can be elaborated to generate novel antibacterial and antifungal compounds.[4]

-

Central Nervous System (CNS) Agents: Substituted pyridines are prevalent in drugs targeting the CNS. The polarity and hydrogen bonding capabilities of the derivatives of N-Methyl-6-nitropyridin-3-amine can be modulated to optimize blood-brain barrier penetration.

Spectroscopic Characterization

The structure of N-Methyl-6-nitropyridin-3-amine can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the N-methyl protons, and a signal for the N-H proton. The N-methyl singlet is typically observed in the range of 2.2-2.6 δ.[5]

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and one signal for the methyl carbon. The carbons attached to the nitrogen atoms will be deshielded and appear downfield.[6]

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic N-H stretching vibrations for the secondary amine around 3350-3310 cm⁻¹. The nitro group will show strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1365-1335 cm⁻¹, respectively. The C-N stretching of the aromatic amine will be in the 1335-1250 cm⁻¹ region.[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ).

Safety and Handling

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8][9]

-

Irritation: May cause skin and serious eye irritation.[8][9]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

N-Methyl-6-nitropyridin-3-amine is a synthetically versatile building block with significant potential in the development of new therapeutic agents. Its well-defined reactivity, particularly the ability to undergo reduction of the nitro group and further functionalization of the resulting diamine, makes it an attractive starting material for creating diverse chemical libraries for drug screening. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective utilization in research and development.

References

-

Sigma-Aldrich. N-methyl-6-nitropyridin-3-amine.

-

Thoreauchem. N-methyl-6-nitropyridin-3-amine.

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

-

Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents.

-

Chemistry LibreTexts. Spectroscopy of Amines.

-

Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine.

-

University of Calgary. IR: amines.

-

American Elements. 6-Nitropyridin-3-amine.

-

Jubilant Ingrevia Limited. 3- Aminopyridine Safety Data Sheet.

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 2. americanelements.com [americanelements.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Gepotidacin - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 14916-65-5|6-Nitropyridin-3-amine|BLD Pharm [bldpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Solubility of N-Methyl-6-nitropyridin-3-amine in organic solvents

An In-depth Technical Guide to the Solubility of N-Methyl-6-nitropyridin-3-amine in Organic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. N-Methyl-6-nitropyridin-3-amine, a substituted nitropyridine, presents a unique combination of functional groups that dictate its interactions with different solvent environments. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, a predictive assessment of its behavior in a range of common organic solvents, and a robust, field-proven experimental protocol for its precise quantitative determination. By integrating foundational chemical principles with practical, actionable methodologies, this document serves as an essential resource for scientists working with this and structurally related molecules.

The Molecule in Focus: N-Methyl-6-nitropyridin-3-amine

N-Methyl-6-nitropyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with three key functional groups: a nitro group (-NO₂), a secondary amine (-NHCH₃), and a methyl group on the amine.

-

Pyridine Ring: A basic, aromatic heterocyclic core. The nitrogen atom in the ring is a hydrogen bond acceptor and its presence makes the ring electron-deficient compared to benzene.[1]

-

Nitro Group (-NO₂): A strongly electron-withdrawing group. This property significantly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[2] Its two oxygen atoms are potent hydrogen bond acceptors.

-

N-Methylamino Group (-NHCH₃): A secondary amine that can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair).[3]

The interplay of these groups—a hydrogen bond donor, multiple hydrogen bond acceptors, an aromatic system, and a strong dipole moment induced by the nitro group—results in a complex solubility profile that is highly dependent on the chosen solvent.

Guiding Principles: The Science of Solubility

Understanding the solubility of N-Methyl-6-nitropyridin-3-amine requires an appreciation of the intermolecular forces at play between the solute and the solvent. The adage "like dissolves like" is a useful starting point, but a deeper, mechanistic understanding is crucial for predictive accuracy.

Polarity and Dipole Moment

The molecule possesses a significant dipole moment due to the potent electron-withdrawing nature of the nitro group and the electron-donating character of the amino group, situated in a pseudo-para arrangement across the pyridine ring. This inherent polarity suggests that solubility will be favored in polar solvents capable of stabilizing this dipole.

Hydrogen Bonding: The Critical Interaction

Hydrogen bonding is arguably the most critical factor determining the solubility of this compound.[4][5]

-

As a Donor: The secondary amine's N-H bond can donate a hydrogen bond to solvents with acceptor sites (e.g., ethers, ketones, sulfoxides).

-

As an Acceptor: The molecule has three primary hydrogen bond acceptor sites: the pyridine ring nitrogen, and the two oxygen atoms of the nitro group. The lone pair on the secondary amine nitrogen is also a potential, albeit weaker, acceptor site.

Solvents are classified by their hydrogen bonding ability:

-

Protic Solvents: (e.g., alcohols, water) can both donate and accept hydrogen bonds.

-

Aprotic Solvents: (e.g., acetone, DMSO, THF) can only accept hydrogen bonds (or are very weak donors).

Due to its multiple acceptor sites, N-Methyl-6-nitropyridin-3-amine is expected to show favorable interactions with protic solvents. Its ability to self-associate via hydrogen bonding may also influence its crystal lattice energy and, consequently, its solubility.

Predictive Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are highly polar and are excellent hydrogen bond acceptors, capable of strongly interacting with the amine N-H proton. |

| Polar Protic | Methanol, Ethanol | High to Moderate | These alcohols are effective hydrogen bond donors and acceptors. Solubility may be slightly lower than in DMSO/DMF if the solvent's self-association is stronger than its interaction with the solute. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | Ethers are hydrogen bond acceptors but are less polar than alcohols or sulfoxides. Solubility is expected but may be limited. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | More polar than ethers and good hydrogen bond acceptors. Should be effective solvents. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Moderately polar. Chloroform can act as a weak hydrogen bond donor, potentially increasing solubility compared to DCM. |

| Aromatic | Toluene, Benzene | Low | Nonpolar solvents. While some π-π stacking interactions with the pyridine ring are possible, the lack of strong polar or hydrogen bonding interactions will limit solubility. |

| Nonpolar Alkanes | Hexane, Heptane | Very Low / Insoluble | Lacks the polarity and hydrogen bonding capability required to overcome the solute's crystal lattice energy. |

Experimental Determination: The Shake-Flask Method

To obtain definitive, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8][9][10]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method, ensuring a robust and reproducible experimental design.

Caption: Workflow for determining thermodynamic solubility.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of N-Methyl-6-nitropyridin-3-amine in a selected organic solvent at a constant temperature.

Materials:

-

N-Methyl-6-nitropyridin-3-amine (solid, >98% purity)

-

Selected organic solvent (HPLC grade or higher)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV or LC-MS system

Procedure:

-

Preparation:

-

Add an excess amount of solid N-Methyl-6-nitropyridin-3-amine to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, typically 5-10 mg is sufficient for a 1 mL experiment unless solubility is extremely high.

-

Accurately pipette a known volume (e.g., 1.0 or 2.0 mL) of the chosen organic solvent into the vial.

-

Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a moderate speed (e.g., 150-250 rpm) for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is standard.[8] The time to reach equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration is stable.

-

-

Sampling and Preparation:

-

Remove the vials from the shaker and let them stand undisturbed at the experimental temperature for at least 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove any microscopic particulate matter. The first few drops of filtrate should be discarded to saturate the filter membrane.

-

Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Prepare a series of calibration standards of N-Methyl-6-nitropyridin-3-amine of known concentrations.

-

Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve (Peak Area vs. Concentration) and determine the concentration of the diluted sample using linear regression.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Report the mean and standard deviation of the replicate measurements.

-

Conclusion

While a definitive public dataset on the solubility of N-Methyl-6-nitropyridin-3-amine is sparse, a robust predictive framework can be established based on fundamental principles of polarity and hydrogen bonding. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in polar protic solvents like methanol and ethanol, and limited solubility in nonpolar media. For any application requiring precise solubility values, experimental determination is non-negotiable. The provided isothermal shake-flask protocol offers a reliable and authoritative method for generating high-quality, reproducible data, empowering researchers to make informed decisions in process development, formulation, and discovery.

References

-

Tarasov, A. O., Volkova, Y. A., & Makhova, N. N. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(6), 692. [Link]

-

Pade, V., & Tsinman, K. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Pharmaceutical Research, 24(10), 1891-1899. [Link]

-

Kayser, S., et al. (2016). 6-(6-(Pyrazin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-amine monohydrate. Acta Crystallographica Section E, 72(Pt 11), 1629–1632. [Link]

-

Fogg, P. G. T., & Sangster, J. (2010). The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations. Pure and Applied Chemistry, 82(5), 1119-1136. [Link]

- Bohl, M., & Wolf, G. (1990). Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Wikipedia. (2024). Pyridine. [Link]

-

Acree, Jr., W. E. (Ed.). (2010). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 26, 2026, from [Link]

-

IUPAC. (n.d.). Solubility Data Series. Retrieved January 26, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1969). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. J. Chem. Soc. B, 493-496. [Link]

-

National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubility Publication. Retrieved January 26, 2026, from [Link]

-

Li, Y., et al. (2022). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 20(35), 7063-7067. [Link]

-

Al-Gohary, O., & El-Nakeeb, M. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 16(3), 24-28. [Link]

-

Wang, C., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. [Link]

-

American Elements. (n.d.). 6-Nitropyridin-3-amine. Retrieved January 26, 2026, from [Link]

-

Reddy, G. V., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(18), 3328. [Link]

-

Schroeder, C., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1887–1896. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Quora. (2018). Does hydrogen bond exist in pyridine molecules?. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Clark, J. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]

-

ResearchGate. (2025). Nitropyridines: Synthesis and reactions. [Link]

-

Gerrard, W. (1979). Solubility of Amines in Organic Liquids. IUPAC Solubility Data Series, 1, 80-1. [Link]

-

ResearchGate. (2016). Observed and predicted permeability values for substituted pyridines. [Link]

-

PubMed. (2021). Importance of Hydrogen Bonding: Structure-Activity Relationships of Ruthenium(III) Complexes with Pyridine-Based Ligands for Alzheimer's Disease Therapy. [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6-[6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl]pyridin-3-amine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. americanelements.com [americanelements.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. dissolutiontech.com [dissolutiontech.com]

The Nitro-Substituted Pyridine Core: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

For distribution to researchers, scientists, and professionals in drug development.

This guide provides a comprehensive overview of nitropyridine compounds, a pivotal class of heterocyclic molecules. From their initial discovery to their contemporary applications as vital building blocks in medicinal chemistry, we will explore the scientific journey that has established their significance. This document delves into the historical context of their emergence, details the evolution of their synthesis, and examines their role in the development of impactful pharmaceuticals. We will dissect key synthetic protocols, offering insights into the rationale behind various experimental choices, and present comparative data to inform methodological selection.

A Chronicle of Discovery: The Emergence of Nitropyridines

The story of nitropyridines is intrinsically linked to the history of its parent heterocycle, pyridine. First isolated from bone char by the Scottish chemist Thomas Anderson in 1849, the structure of pyridine was later proposed by Wilhelm Körner and James Dewar in the 1860s and confirmed through reduction to piperidine. The late 19th and early 20th centuries saw a burgeoning interest in pyridine chemistry, with significant contributions from pioneers like William Ramsay, who accomplished the first synthesis of pyridine from acetylene and hydrogen cyanide in 1876, and Arthur Rudolf Hantzsch, who developed a versatile synthesis of pyridine derivatives in 1881.[1]

The introduction of a nitro group onto the pyridine ring, however, proved to be a formidable challenge. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution, the classical method for nitration of aromatic compounds. Early attempts at direct nitration using standard nitric and sulfuric acid mixtures resulted in exceedingly low yields, hindering the exploration of this class of compounds.

A breakthrough came with the understanding that the pyridine nitrogen itself could be a reactive site. The formation of pyridine N-oxide, first described by Meisenheimer in 1926, provided a pivotal intermediate. The N-oxide functionality alters the electronic properties of the pyridine ring, activating the 4-position for electrophilic attack. This strategy paved the way for the efficient synthesis of 4-nitropyridine N-oxide, which could then be deoxygenated to yield 4-nitropyridine.

The synthesis of 3-nitropyridine, the meta-isomer, remained a challenge for some time. A significant advancement was the development of nitration methods using dinitrogen pentoxide (N₂O₅). This powerful nitrating agent was found to react with pyridine to form an N-nitropyridinium ion, which then undergoes a fascinating rearrangement. This process, which is not a direct electrophilic aromatic substitution, involves a[2][3] sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the pyridine ring, yielding 3-nitropyridine in good yields.[1][2][3][4] This discovery was a crucial milestone, opening up access to a wide range of 3-substituted pyridine derivatives.

The direct synthesis of 2-nitropyridine also presented difficulties due to the deactivation of the positions ortho to the ring nitrogen. Methodologies to access this isomer often involve multi-step sequences, starting from pre-functionalized pyridines.

The Synthetic Arsenal: Methodologies for Nitropyridine Construction

The synthesis of nitropyridines has evolved from challenging early attempts to a diverse array of methodologies, each with its own advantages and limitations. The choice of synthetic route is dictated by the desired isomer and the presence of other functional groups on the pyridine ring.

Direct Nitration of Pyridine: A Challenging Endeavor

Direct nitration of the pyridine ring is hampered by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, typically result in very low yields of nitropyridines.

The Pyridine N-Oxide Route: Activating the Ring for Nitration